molecular formula C10H23NS B15161247 2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine CAS No. 143035-44-3

2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine

Cat. No.: B15161247
CAS No.: 143035-44-3
M. Wt: 189.36 g/mol
InChI Key: SQWDOLKYWNNTDG-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine typically involves the reaction of tert-butylsulfanyl chloride with N,N-diethylethan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylsulfanyl)ethanol
  • [2-(tert-Butylsulfanyl)phenyl]acetic acid
  • 3,6-bis(tert-butylsulfanyl)phthalonitrile

Uniqueness

2-(tert-Butylsulfanyl)-N,N-diethylethan-1-amine is unique due to the presence of both a tert-butylsulfanyl group and an amine group in its structure

Properties

CAS No.

143035-44-3

Molecular Formula

C10H23NS

Molecular Weight

189.36 g/mol

IUPAC Name

2-tert-butylsulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C10H23NS/c1-6-11(7-2)8-9-12-10(3,4)5/h6-9H2,1-5H3

InChI Key

SQWDOLKYWNNTDG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC(C)(C)C

Origin of Product

United States

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